N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(indolin-1-ylsulfonyl)benzamide
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Overview
Description
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(indolin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C28H21N3O3S2 and its molecular weight is 511.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(indolin-1-ylsulfonyl)benzamide is involved in various synthesis and chemical reaction studies. For example, Aleksandrov and Elchaninov (2017) explored the synthesis of related compounds, highlighting electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & Elchaninov, 2017).
Antimicrobial and Antibacterial Screening
Thiazole derivatives, closely related to the compound , have been evaluated for their antibacterial properties. Suryavanshi and Pai (2006) demonstrated considerable antibacterial activity in their synthesized compounds (Suryavanshi & Pai, 2006).
Anticancer Activity
The potential anticancer properties of similar compounds have been studied. Ravinaik et al. (2021) synthesized derivatives and evaluated their anticancer activity against various cancer cell lines, showing moderate to excellent activity (Ravinaik et al., 2021).
Anticonvulsant Evaluation
Compounds within this chemical class have also been evaluated for anticonvulsant activities. Nath et al. (2021) designed and synthesized indoline derivatives, showing significant anticonvulsant activity in various tests (Nath et al., 2021).
Antibacterial Agents Synthesis
Thiazole derivatives, similar to the compound , have been synthesized and tested as potential antibacterial agents. Borad et al. (2015) conducted studies showing broad-spectrum antibacterial activity against tested microorganisms (Borad et al., 2015).
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups of the indole derivative.
Mode of action
The interaction of indole derivatives with their targets often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. This can lead to changes in the conformation and activity of the target proteins .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME properties of indole derivatives can vary widely depending on their specific structure and functional groups. Many indole derivatives are known to be well absorbed and to have good bioavailability .
Result of action
The molecular and cellular effects of indole derivatives can include changes in gene expression, inhibition of enzyme activity, and induction of cell death, among others .
Action environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O3S2/c32-27(30-28-29-26-22-6-3-5-18-8-9-20(25(18)22)16-24(26)35-28)19-10-12-21(13-11-19)36(33,34)31-15-14-17-4-1-2-7-23(17)31/h1-7,10-13,16H,8-9,14-15H2,(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIKERPFLJSLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCC7=CC=CC=C76 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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